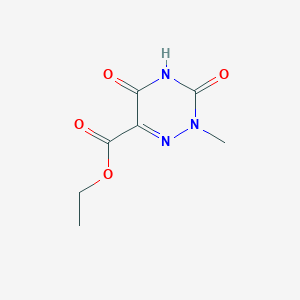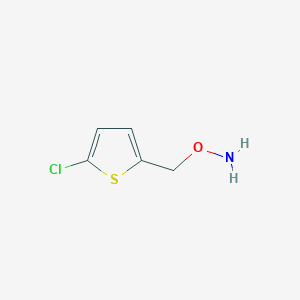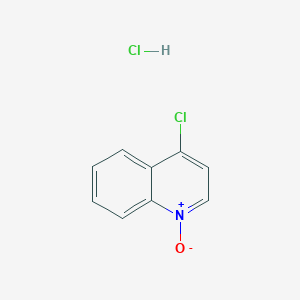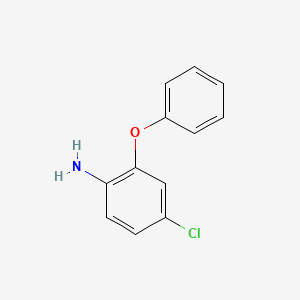![molecular formula C16H13ClN2O3 B3055749 4-[(6-氯吡啶-3-基)氧基]-6,7-二甲氧基喹啉 CAS No. 666731-22-2](/img/structure/B3055749.png)
4-[(6-氯吡啶-3-基)氧基]-6,7-二甲氧基喹啉
描述
4-[(6-Chloropyridin-3-yl)oxy]-6,7-dimethoxyquinoline (4-Cl-6,7-DMOQ) is an important synthetic intermediate used in the production of a wide range of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It is a chlorinated pyridine derivative with a quinoline ring system, which has been extensively studied for its various biological activities. In the past few decades, 4-Cl-6,7-DMOQ has been the subject of numerous scientific investigations, and its potential applications in the fields of medicine, agriculture, and other areas are being explored.
科学研究应用
化学合成和制备
- 一项研究证明了使用三氯异氰尿酸、乙酸、乙酸钠和水将喹啉等杂环化合物氧化成其 N-氧化物,产率为 78%–90% (Zhong, Guo, & Song, 2004)。
结构分析
- 对某些杂环化合物的结构分析,包括具有喹啉基团的化合物,突出了各个环彼此的倾角和氢键的形成,证明了分子结构在确定性质中的重要性 (Mague, Al-Taifi, Mohamed, Akkurt, & Bakhite, 2017)。
生物活性
- 对 2-氨基喹唑啉的研究显示,在急性皮炎的小鼠模型中对人/小鼠趋化和抗炎活性有显着的抑制作用,表明了潜在的生物应用 (Yokoyama 等,2009)。
药物研究
- 一项针对 4-羟基-6,7-二甲氧基-2-氧代-1,2-二氢喹啉-3-羧酸 N-R-酰胺盐酸盐的研究显示出很高的抗缺氧作用,表明它们具有作为抗氧化剂和进行药理测试的潜力 (Ukrainets, Mospanova, & Davidenko, 2014)。
化学相互作用和络合物形成
- 对巴比妥酸衍生物的研究揭示了由弱氢键和 π-π 堆积稳定的稳定的分子间三明治样络合物的形成,突出了弱相互作用在稳定复杂结构中的作用 (Khrustalev, Krasnov, & Timofeeva, 2008)。
作用机制
Target of Action
Compounds with similar structures, such as 6-chloropyridin-3-yl derivatives, have been used in the synthesis of various pharmaceuticals . The specific role of these targets would depend on the context of the pharmaceutical application.
Mode of Action
The exact nature of these interactions would depend on the specific targets and the chemical structure of the compound .
Biochemical Pathways
Based on the compound’s structure, it might be involved in pathways related to pyridine metabolism or pathways that involve its targets .
Pharmacokinetics
These properties would determine the bioavailability of the compound, affecting how much of the compound reaches its targets and how long it stays in the body .
Result of Action
These effects would likely be related to the function of the compound’s targets and could include changes in cellular signaling, gene expression, or metabolic processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-[(6-Chloropyridin-3-yl)oxy]-6,7-dimethoxyquinoline. These factors could include temperature, pH, the presence of other molecules, and the specific characteristics of the biological environment where the compound is active .
属性
IUPAC Name |
4-(6-chloropyridin-3-yl)oxy-6,7-dimethoxyquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3/c1-20-14-7-11-12(8-15(14)21-2)18-6-5-13(11)22-10-3-4-16(17)19-9-10/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNIKBXUMRCVQCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1OC)OC3=CN=C(C=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30630334 | |
| Record name | 4-[(6-Chloropyridin-3-yl)oxy]-6,7-dimethoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30630334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
666731-22-2 | |
| Record name | 4-[(6-Chloropyridin-3-yl)oxy]-6,7-dimethoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30630334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

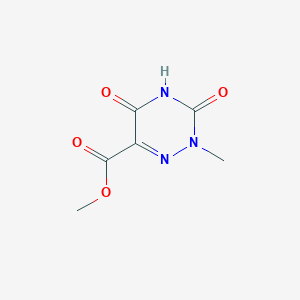
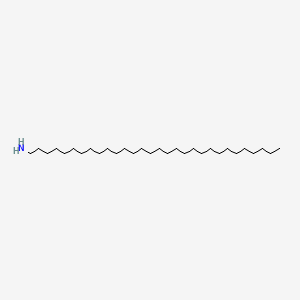
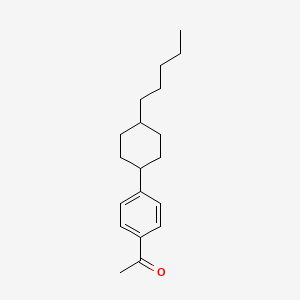

![N,N'-bis[(Z)-[4-(diethylamino)phenyl]methylideneamino]oxamide](/img/structure/B3055674.png)

